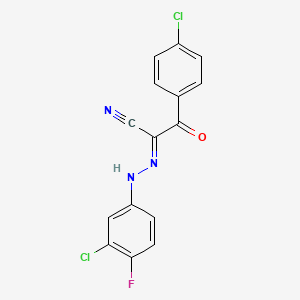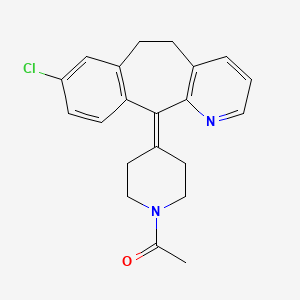
Setomimycin
Übersicht
Beschreibung
Setomimycin ist ein seltenes Tetrahydroanthracen-Antibiotikum, das erstmals aus dem Bakterium Streptomyces pseudovenezuela isoliert wurde. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere im Zusammenhang mit der COVID-19-Pandemie, Aufmerksamkeit erregt. This compound zeigt antibakterielle, antitumorale, entzündungshemmende und antioxidative Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Setomimycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von Tetrahydroanthracen-Derivaten verwendet.
Biologie: Untersucht auf seine antibakteriellen und antitumoralen Eigenschaften.
Industrie: Bei der Entwicklung neuer Antibiotika und entzündungshemmender Mittel eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es spezifische molekulare Pfade angreift. So hemmt es beispielsweise die SARS-CoV-2-Hauptprotease, indem es an den Glu166-Rest bindet und die Dimerisierung des Protease-Monomers verhindert. Diese Wirkung stört den viralen Replikationsprozess. Darüber hinaus zeigt this compound entzündungshemmende und antioxidative Eigenschaften, indem es die Aktivität verschiedener Enzyme und Signalwege moduliert .
Wirkmechanismus
Target of Action
Setomimycin is a rare tetrahydroanthracene antibiotic . The primary target of this compound is the SARS-CoV-2 main protease (Mpro) . This enzyme plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it an attractive target for therapeutic intervention .
Mode of Action
This compound interacts with its target, the Mpro enzyme, by binding to the Glu166 residue . This interaction prevents the dimerization of the SARS-CoV-2 Mpro monomer . By inhibiting the dimerization process, this compound disrupts the function of the Mpro enzyme, thereby inhibiting the replication of the SARS-CoV-2 virus .
Biochemical Pathways
It is known that the compound’s action on the mpro enzyme disrupts the life cycle of the sars-cov-2 virus
Result of Action
The result of this compound’s action is the inhibition of the SARS-CoV-2 virus replication . By binding to the Mpro enzyme and preventing its dimerization, this compound disrupts the life cycle of the virus . Additionally, this compound has been reported to exhibit anti-inflammatory and antioxidant properties .
Action Environment
The production and efficacy of this compound can be influenced by various environmental factors. For instance, the production of this compound by Streptomyces sp. strain RA-WS2 can be optimized by adjusting parameters such as the carbon source, nitrogen source, air, and agitation . These factors can significantly influence the yield of this compound, thereby affecting its availability for therapeutic use .
Biochemische Analyse
Biochemical Properties
Setomimycin has been shown to inhibit the SARS-CoV-2 Mpro enzyme with an IC50 value of 12.02 µM This suggests that this compound interacts with this enzyme, potentially affecting its function
Cellular Effects
This compound has demonstrated antiproliferative activity in various cell lines, including A549, HOP-92, Panc-1, and MiaPaca-2 cells . It has also been shown to decrease the protein expression of p-MEK, p-ERK, Bcl-2, and increase the expression of Par-4 in a dose-dependent manner . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been found to target the Glu166 residue of the SARS-CoV-2 Mpro enzyme, preventing the dimerization of the SARS-CoV-2 Mpro monomer . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition.
Dosage Effects in Animal Models
While this compound has shown antitumor activity in mice , detailed studies on how the effects of this compound vary with different dosages in animal models are currently lacking and need to be conducted.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Setomimycin wird typischerweise aus dem Bakterium Streptomyces sp. Stamm RA-WS2 isoliert, das in der Nordwest-Himalaya-Region vorkommt. Der Isolationsprozess beinhaltet Fermentations- und mikrobielle Biotechnologie-Techniken . Die optimalen Bedingungen für die Produktion von this compound umfassen die Verwendung von Glycerin und Sojabohnenmehl als Substrate sowie spezifische Rühr- und Belüftungsparameter .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet großtechnische Fermentationsprozesse. Die Taguchi-Methode wird häufig eingesetzt, um die Prozessvariablen zu optimieren und eine maximale Ausbeute und Reinheit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Setomimycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre therapeutischen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Es werden übliche Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden eingesetzt.
Substitution: Halogenierungs- und Alkylierungsreaktionen werden mit Reagenzien wie Brom und Alkylhalogeniden durchgeführt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen modifizierte Derivate von this compound mit verbesserten antibakteriellen und antitumoralen Aktivitäten .
Vergleich Mit ähnlichen Verbindungen
Setomimycin ist unter den Tetrahydroanthracen-Antibiotika aufgrund seines breiten Spektrums an biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:
Tambromycin: Ein weiteres Antibiotikum, das von Streptomyces-Arten produziert wird und für seine antibakteriellen Eigenschaften bekannt ist.
Linearmycin: Ein Antibiotikum mit einer ähnlichen Struktur, das antimikrobielle Aktivität zeigt.
Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine potenzielle Anwendung bei der Behandlung von COVID-19 und seine kombinierten antibakteriellen, antitumoralen, entzündungshemmenden und antioxidativen Eigenschaften aus .
Eigenschaften
IUPAC Name |
4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEJOJJMQZEKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989284 | |
| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69431-87-4, 72484-73-2 | |
| Record name | Setomimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antibiotic AM 2947 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Setomimycin?
A1: this compound is a weakly acidic antibiotic first isolated from the culture broth of Streptomyces pseudovenezuelae strain AM-2947. [] It belongs to a class of compounds called bianthracenes, characterized by their unique structure consisting of two anthracene units joined together. This compound exhibits activity against Gram-positive bacteria, including Mycobacteria, and also demonstrates antitumor activity against Sarcoma-180 solid tumors in mice. []
Q2: What is the structure of this compound and how was it determined?
A2: this compound has a molecular formula of C34H28O9 and a molecular weight of 580 g/mol. [] Its structure, featuring a 9,9'-bianthryl core, was elucidated using a combination of techniques, including UV spectroscopy (with absorption maxima at 228, 268, and 422 nm), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
Q3: How does the structure of this compound relate to its biological activity?
A3: While the precise mechanism of action of this compound remains unclear, its bianthracene structure, specifically the atropisomerism arising from restricted rotation around its central bond, is crucial for its biological activity. [] This unique structural feature likely influences its interaction with biological targets, contributing to its antibacterial and antitumor properties. Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogues.
Q4: What is known about the biosynthesis of this compound?
A4: this compound biosynthesis originates from a polyketide pathway. [, ] Genomic analysis of Streptomyces aurantiacus JA 4570 identified a putative this compound biosynthetic gene cluster. [] This cluster shows significant similarity to the gene clusters responsible for the biosynthesis of related bianthracenes like Julichromes and Spectomycin B1, suggesting a common evolutionary origin. [, , ] Notably, cytochrome P450 enzymes are thought to play a key role in the dimerization of polyketide monomers, leading to the formation of the characteristic bianthracene scaffold of this compound. []
Q5: Are there any other bacteria besides Streptomyces pseudovenezuelae that produce this compound?
A5: Yes, Streptomyces justiciae strain RA-WS2 has been identified as a novel producer of this compound. [] This finding highlights the potential for discovering new this compound producing strains and optimizing their production capabilities for research and potential applications.
Q6: Has this compound been investigated for its potential against biofilms?
A6: Yes, recent research investigated the synergistic effect of this compound in combination with kanamycin and amikacin on inhibiting biofilm formation in Listeria monocytogenes. [] This study suggests the potential for utilizing this compound in combination therapies to combat bacterial infections, particularly those associated with biofilms, which are often more resistant to conventional treatments.
Q7: Have there been any computational studies on this compound?
A7: Yes, this compound has been explored as a potential molecule targeting COVID-19 using in silico approaches. [, ] Although further research is needed, these computational studies provide valuable insights into the potential therapeutic applications of this compound against viral infections.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)




